molecular formula C12H17N B14151871 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 89228-39-7

2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14151871
CAS No.: 89228-39-7
M. Wt: 175.27 g/mol
InChI Key: DXPAGJSIFYUMTR-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the aza-Michael addition reaction. This method typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing specialized applications in various fields .

Properties

CAS No.

89228-39-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-ethyl-6-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11/h4,7-8,11,13H,3,5-6H2,1-2H3

InChI Key

DXPAGJSIFYUMTR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(N1)C=CC(=C2)C

Origin of Product

United States

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